- Acid-Catalyzed Conversion of Xylose in Methanol-Rich Medium as Part of Bio-refinery, ChemSusChem, 2012, 5(8), 1427-1434

Cas no 91-09-8 (Methyl a-D-xylopyranoside)

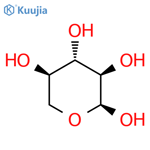

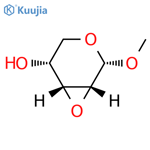

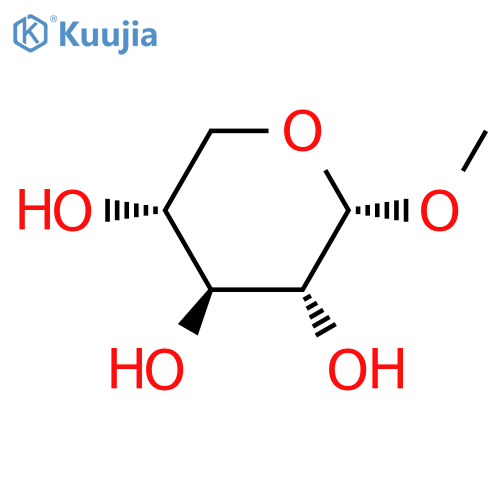

Methyl a-D-xylopyranoside structure

Nome del prodotto:Methyl a-D-xylopyranoside

Methyl a-D-xylopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

-

- METHYL-ALPHA-D-XYLOPYRANOSIDE

- Methyl α-D-xylopyranoside

- METHYL ALPHA-D-XYLOPYRANOSIDE CRYSTALLINE

- methyl-A-D-xylopyranoside

- A-d-xylopyranoside,methyl

- Methyl a-D-xylopyranoside

- Methyl alpha-D-xylopyranoside

- alpha-D-Xylopyranoside, methyl

- .alpha.-D-Xylopyranoside, methyl

- (2S,3R,4S,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

- 1-O-METHYL-ALPHA-D-XYLOPYRANOSIDE

- 1-Ome-alpha-d-xyl

- Methyl-I+/--D-xylosid

- Methyl

- A-D-xylopyranoside

- KM2976

- 7412AH

- Methyl α-D-xylopyranoside (ACI)

- Xylopyranoside, methyl, α-D- (8CI)

- Methyl α-xyloside

- α-Methyl D-xyloside

- SCHEMBL560958

- ZBDGHWFPLXXWRD-MOJAZDJTSA-N

- CS-0035287

- methyl -d-xylopyranoside

- 1-O-Methyl-alpha-D-xylopyranoside,98%

- MFCD00053593

- AKOS006274088

- C13537

- Methyl alpha -D-xylopyranoside

- CS-15482

- DTXCID201022813

- alpha-Methyl-D-Xyloside

- CHEMBL443623

- EINECS 202-040-6

- DTXSID60883270

- (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol

- NS00041262

- 1-O-Methyl-a-D-xylopyranoside

- 91-09-8

-

- MDL: MFCD00053593

- Inchi: 1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1

- Chiave InChI: ZBDGHWFPLXXWRD-MOJAZDJTSA-N

- Sorrisi: O([C@H]1OC[C@@H](O)[C@H](O)[C@H]1O)C

Proprietà calcolate

- Massa esatta: 164.06800

- Massa monoisotopica: 164.06847348g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 11

- Conta legami ruotabili: 1

- Complessità: 128

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 4

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: -2

- Superficie polare topologica: 79.2

Proprietà sperimentali

- Colore/forma: Cristallizzazione.

- Densità: 1.4

- Punto di infiammabilità: 143.7℃

- Coefficiente di ripartizione dell'acqua: Soluble in water

- PSA: 79.15000

- LogP: -1.92820

- Solubilità: Non determinato

Methyl a-D-xylopyranoside Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 960600-1G |

Methyl α-D-xylopyranoside, 98% |

91-09-8 | 98% | 1G |

¥ 651 | 2022-04-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-286288A-2g |

Methyl α-D-xylopyranoside, |

91-09-8 | ≥98% | 2g |

¥827.00 | 2023-09-05 | |

| abcr | AB259048-1g |

1-O-Methyl-alpha-D-xylopyranoside, 98%; . |

91-09-8 | 98% | 1g |

€141.70 | 2025-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105927-250mg |

Methyl α-D-xylopyranoside |

91-09-8 | 95% | 250mg |

¥357.00 | 2024-04-25 | |

| TRC | M208290-5g |

Methyl a-D-xylopyranoside |

91-09-8 | 5g |

$ 225.00 | 2022-06-04 | ||

| TRC | M208290-2.5g |

Methyl a-D-xylopyranoside |

91-09-8 | 2.5g |

$ 130.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M61250-5g |

Methyl α-D-xylopyranoside |

91-09-8 | 5g |

¥548.0 | 2021-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-286288-1 g |

Methyl α-D-xylopyranoside, |

91-09-8 | ≥98% | 1g |

¥451.00 | 2023-07-10 | |

| Biosynth | MM05388-2 g |

Methyl a-D-xylopyranoside |

91-09-8 | 2g |

$63.53 | 2023-01-03 | ||

| abcr | AB259048-25g |

1-O-Methyl-alpha-D-xylopyranoside, 98%; . |

91-09-8 | 98% | 25g |

€1083.80 | 2025-02-15 |

Methyl a-D-xylopyranoside Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

Metodo di produzione 3

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Hydrochloric acid

Riferimento

- Tjipanazoles, new antifungal agents from the blue-green alga Tolypothrix tjipanasensis, Tetrahedron, 1991, 47(37), 7739-50

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Oxygen , Ozone Solvents: Dichloromethane

1.2 Reagents: Sodium methoxide Solvents: Methanol

1.2 Reagents: Sodium methoxide Solvents: Methanol

Riferimento

- Mild deprotection of benzyl ether protective groups with ozone, Synthesis, 1985, (12), 1123-5

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Acetyl chloride Solvents: Methanol ; 30 min, 0 °C

1.2 Solvents: Methanol ; 0 °C; 12 h, rt

1.3 Reagents: Pyridine ; 3 h, rt

1.2 Solvents: Methanol ; 0 °C; 12 h, rt

1.3 Reagents: Pyridine ; 3 h, rt

Riferimento

- Efficient isomerization of methyl arabinofuranosides into corresponding arabinopyranosides in presence of pyridine, Carbohydrate Research, 2016, 433, 63-66

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Methanol ; 10 min, 90 °C; cooled

Riferimento

- Montmorillonite K-10 as a Reusable Catalyst for Fischer Type of Glycosylation under Microwave Irradiation, Journal of Carbohydrate Chemistry, 2008, 27(5), 300-308

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

Riferimento

- Utilization of sugars in organic synthesis. XXIII. Lithium aluminum hydride reduction of glycopyranoside-monosulfonates: formation of branched furanosides, Chemical & Pharmaceutical Bulletin, 1991, 39(8), 1983-9

Metodo di produzione 9

Metodo di produzione 10

Methyl a-D-xylopyranoside Raw materials

- 1-O-Methyl-alpha-D-xylopyranose 4-tosylate

- D(+)-Xylose

- tjipanazole B

- α-D-Xylopyranose

- α-D-Ribopyranoside, methyl 2,3-anhydro-

Methyl a-D-xylopyranoside Preparation Products

Methyl a-D-xylopyranoside Letteratura correlata

-

1. Polysaccharide conformation. Part 10. Solvent and temperature effects on the optical rotation and conformation of model carbohydratesDavid A. Rees,David Thom J. Chem. Soc. Perkin Trans. 2 1977 191

-

2. A non-destructive reactivity index of carbohydrates: the hydroxy protonation rates in dimethyl sulphoxideBrigitte Gillet,Daniel J. Nicole,Jean-J. Delpuech J. Chem. Soc. Perkin Trans. 2 1981 1329

-

3. 845. Ionophoresis of carbohydrates. Part VI. A steric effect in the reaction of certain pyran derivatives with borate ionsA. B. Foster J. Chem. Soc. 1957 4214

-

4. 630. Boric acid derivatives as reagents in carbohydrate chemistry. Part II. The interaction of phenylboronic acid with methyl xylopyranosidesR. J. Ferrier,D. Prasad,A. Rudowski,I. Sangster J. Chem. Soc. 1964 3330

-

5. Synthesis of methyl gentosaminide, methyl 3-deoxy-3-methylaminoarabinopyranoside, and related amino-sugarsDavid J. Cooper,D. Huw Davies,Alan K. Mallams,Albert S. Yehaskel J. Chem. Soc. Perkin Trans. 1 1975 785

91-09-8 (Methyl a-D-xylopyranoside) Prodotti correlati

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 58-86-6(D(+)-Xylose)

- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)

- 2033-24-1(2,2-dimethyl-1,3-dioxane-4,6-dione)

- 97-30-3(Methyl a-D-Glucopyranoside)

- 4618-18-2(Lactulose)

- 585-88-6(Maltitol)

- 63-42-3(Lactose)

- 87-72-9(L-Arabinose)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:91-09-8)Methyl a-D-xylopyranoside

Purezza:99%

Quantità:5g

Prezzo ($):332.0